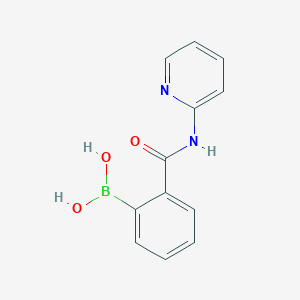

(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C12H11BN2O3. It is a boronic acid derivative that features a pyridine ring attached to a phenyl ring through a carbamoyl linkage. This compound is known for its utility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid can be achieved through several methods:

Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine ring with a metal, followed by borylation to introduce the boronic acid group.

Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange at the ortho position of the pyridine ring, followed by borylation.

Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.

Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds using iridium or rhodium catalysts.

Industrial Production Methods

Industrial production of this compound typically involves large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halides and nucleophiles are commonly employed.

Major Products

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The pathways involved include the formation of boronate esters and the inhibition of enzymatic activity through covalent modification .

Comparison with Similar Compounds

Similar Compounds

(4-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid: A similar compound with the boronic acid group at a different position on the phenyl ring.

Phenylboronic acid: A simpler boronic acid derivative without the pyridine and carbamoyl groups.

Uniqueness

(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid is unique due to its specific structure, which allows for selective interactions in chemical and biological systems. The presence of both the pyridine and carbamoyl groups enhances its reactivity and specificity compared to simpler boronic acids .

Biological Activity

(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid, also known as a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its interactions with various biological targets, including enzymes and proteins, making it a candidate for therapeutic applications. The following sections will explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound is primarily attributed to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is significant for enzyme inhibition and molecular recognition processes. The compound's interaction with specific enzymes may lead to altered enzymatic activity, influencing various biochemical pathways .

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in metabolic processes. For instance, it has been suggested that this compound could act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the synthesis of nucleotides necessary for DNA replication and repair . Inhibiting DHFR can lead to reduced cell proliferation, making this compound a potential candidate for cancer therapy.

Anticancer Activity

The compound has shown promise in anticancer applications, particularly due to its ability to inhibit tumor growth by targeting specific kinases involved in cancer progression. For example, studies have highlighted the potential of boronic acids in developing inhibitors for tyrosine kinases, which play a crucial role in cell signaling and oncogenesis .

Study 1: Inhibition of Dihydrofolate Reductase

In a study published in Nature Reviews, researchers investigated the inhibitory effects of various pyridine derivatives on DHFR. The findings indicated that this compound demonstrated significant inhibitory activity against DHFR, leading to decreased levels of tetrahydrofolate and subsequently impairing DNA synthesis in cancer cells .

Study 2: Antitumor Efficacy in Preclinical Models

A preclinical study evaluated the antitumor efficacy of this compound in mouse models of breast cancer. The results showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis through the inhibition of key signaling pathways involved in cell survival .

Data Table: Summary of Biological Activities

Properties

CAS No. |

2096331-92-7 |

|---|---|

Molecular Formula |

C12H11BN2O3 |

Molecular Weight |

242.04 g/mol |

IUPAC Name |

[2-(pyridin-2-ylcarbamoyl)phenyl]boronic acid |

InChI |

InChI=1S/C12H11BN2O3/c16-12(15-11-7-3-4-8-14-11)9-5-1-2-6-10(9)13(17)18/h1-8,17-18H,(H,14,15,16) |

InChI Key |

UKDMJFHUPGMTBF-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)NC2=CC=CC=N2)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.